molecular formula C14H20ClN3O3 B1213184 Arimoclomol CAS No. 289893-25-0

Arimoclomol

Numéro de catalogue B1213184
Numéro CAS: 289893-25-0
Poids moléculaire: 313.78 g/mol
Clé InChI: SGEIEGAXKLMUIZ-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of arimoclomol involves regioselective and enantiospecific methods starting from chiral glycidyl derivatives. An efficient chiral synthesis of enantiopure arimoclomol has been reported, utilizing (R)-(-)-glycidyl nosylate with complete retention of chiral integrity (Atkinson et al., 2017). This method provides a basis for understanding the pharmacokinetic-pharmacodynamic (PK-PD) relationship of arimoclomol in disease models.

Molecular Structure Analysis

While specific details on the molecular structure analysis of arimoclomol in the provided papers are limited, the general approach to understanding its structure would involve spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry, alongside computational methods to elucidate its chiral configuration and molecular interactions. The structure directly influences its mechanism of action as a co-inducer of HSPs.

Chemical Reactions and Properties

Arimoclomol functions through a unique mechanism as a co-inducer of HSPs, particularly under conditions of cellular stress. This activity does not follow the conventional pathways of direct enzyme inhibition or receptor activation typical of many drugs. Instead, its chemical properties allow it to modulate the cellular stress response pathways, leading to an increase in the expression of HSPs that assist in protein folding and reduce the accumulation of misfolded proteins.

Physical Properties Analysis

The physical properties of arimoclomol, such as solubility, melting point, and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties affect its oral availability and penetration into the central nervous system (CNS), which are highlighted as significant advantages of arimoclomol for treating diseases with CNS involvement (Jm, 2016).

Applications De Recherche Scientifique

Arimoclomol in Amyotrophic Lateral Sclerosis (ALS) Therapy

Arimoclomol has been identified as a potential therapeutic agent for ALS, a neurodegenerative disease. It works by amplifying heat shock protein expression, which is crucial in cellular stress responses. This amplification is believed to improve survival and muscle function in ALS, particularly in familial ALS caused by mutations in the superoxide dismutase gene. Clinical trials have demonstrated the safety of arimoclomol in ALS patients (Lanka et al., 2009); (Cudkowicz et al., 2008); (Kalmar et al., 2014).

Potential for Treating Neurodegenerative Disorders

Arimoclomol's ability to enhance heat shock protein expression makes it a candidate for treating various neurodegenerative diseases. It has shown efficacy in preclinical models, rescuing motor neurons and improving neuromuscular function. This suggests its potential in treating other neurodegenerative disorders beyond ALS, like spinal and bulbar muscular atrophy (Phukan, 2010); (Malik et al., 2013).

Use in Treating Niemann-Pick Disease Type C

Arimoclomol has been studied for its effectiveness in Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder. Clinical trials indicated that arimoclomol could potentially stabilize disease severity, particularly in patients receiving miglustat as part of their routine care, thus demonstrating its promise as a treatment option for NPC (Mengel et al., 2021).

Arimoclomol in Inclusion Body Myositis

Inclusion Body Myositis (IBM) is another area where arimoclomol has been explored. The drug's ability to modulate the heat shock response makes it a potential treatment for IBM. Early-phase clinical trials have shown that arimoclomol is safe and well-tolerated in patients with IBM, indicating the need for further research in this area (Ahmed et al., 2016).

Role in Enhancing Heat Shock Protein Response

Studies have also shown that arimoclomol can enhance the heat shock protein response in various cellular and animal models, suggesting its broad potential in conditions where cellular stress response plays a crucial role. This includes its application in ALS and potentially other diseases where protein misfolding and aggregation are key pathological features (Kalmar et al., 2008); (Bloomer et al., 2010).

Safety And Hazards

Arimoclomol is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Zevra Therapeutics has resubmitted its New Drug Application (NDA) for Arimoclomol for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration (FDA) on December 22, 2023 . The company expects the NDA to be classified as a Class II submission which would be subject to a review period by the FDA within six months from the date of submission . Research presented at WORLD Symposium™ 2023 included an interim analysis from the ongoing four-year open-label extension of the Phase 2/3 clinical trial of arimoclomol .

Propriétés

IUPAC Name

(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/b16-14-/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEIEGAXKLMUIZ-XUVDNFPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057701
Record name Arimoclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboximidoyl chloride, N-[(2R)-2-hydroxy-3-(1-piperidinyl)propoxy]-, 1-oxide

CAS RN

289893-25-0
Record name Arimoclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arimoclomol
Reactant of Route 2
Reactant of Route 2
Arimoclomol
Reactant of Route 3
Reactant of Route 3
Arimoclomol
Reactant of Route 4
Arimoclomol
Reactant of Route 5
Reactant of Route 5
Arimoclomol
Reactant of Route 6
Reactant of Route 6
Arimoclomol

Citations

For This Compound
1,690
Citations
ME Cudkowicz, JM Shefner, E Simpson… - Muscle & Nerve …, 2008 - Wiley Online Library
Arimoclomol is an investigational drug for amyotrophic lateral sclerosis (ALS) that amplifies heat shock protein gene expression during cell stress. The objectives of the present study …
Number of citations: 132 onlinelibrary.wiley.com
V Lanka, S Wieland, J Barber… - Expert opinion on …, 2009 - Taylor & Francis
… We review the rationale for testing arimoclomol in sporadic and familial ALS in the context of … of arimoclomol with the disease profile of ALS. The pharmacological profile of arimoclomol …
Number of citations: 65 www.tandfonline.com
M Benatar, J Wuu, PM Andersen, N Atassi, W David… - Neurology, 2018 - AAN Enterprises
… This study provides Class II evidence that arimoclomol is safe and well-tolerated at a dosage of 200 … efficacy outcome measures suggests a possible therapeutic benefit of arimoclomol. …
Number of citations: 124 n.neurology.org
B Kalmar, CH Lu, L Greensmith - Pharmacology & therapeutics, 2014 - Elsevier
… Arimoclomol has been found to be … model ALS, Arimoclomol rescues motor neurons, improves neuromuscular function and extends lifespan. The therapeutic potential of Arimoclomol is …
Number of citations: 148 www.sciencedirect.com
E Mengel, MC Patterson, RM Da Riol… - Journal of inherited …, 2021 - Wiley Online Library
Niemann‐Pick disease type C (NPC) is a rare, genetic, progressive neurodegenerative disorder with high unmet medical need. We investigated the safety and efficacy of arimoclomol, …
Number of citations: 33 onlinelibrary.wiley.com
B Kalmar, S Novoselov, A Gray… - Journal of …, 2008 - Wiley Online Library
… with arimoclomol is effective, in this study we carried out a systematic assessment of different treatment regimes in SOD G93A mice. Treatment with arimoclomol … of arimoclomol involves …
Number of citations: 213 onlinelibrary.wiley.com
D Kieran, B Kalmar, JRT Dick, J Riddoch-Contreras… - Nature medicine, 2004 - nature.com
… Arimoclomol is an analog of bimoclomol, a hydroxylamine … Here we examined whether treatment with arimoclomol could … of both sexes were treated daily with arimoclomol (10 mg/kg …
Number of citations: 630 www.nature.com
PM Machado, MP McDermott, T Blaettler… - The Lancet …, 2023 - thelancet.com
… the safety, tolerability, and efficacy of arimoclomol in people with inclusion body myositis. … arimoclomol (n=74) or placebo (n=78). One participant was randomised in error (to arimoclomol…
Number of citations: 1 www.thelancet.com
CAS Deane, IR Brown - Cell Stress and Chaperones, 2016 - Springer
… arimoclomol is … arimoclomol. Upregulation was not observed of constitutively expressed HSPH1, HSPC1, or HSPA8 following celastrol plus arimoclomol or heat shock plus arimoclomol. …
Number of citations: 46 link.springer.com
P Machado, R Barohn, M McDermott, T Blaetter… - 2022 - AAN Enterprises
… The IBMFRS declined by a mean of 3.25 points with arimoclomol vs. 2.26 points with … in arimoclomol group were gastrointestinal disorders. Patients receiving arimoclomol were more …
Number of citations: 3 n.neurology.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.